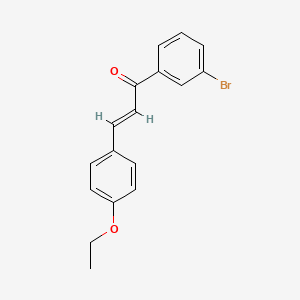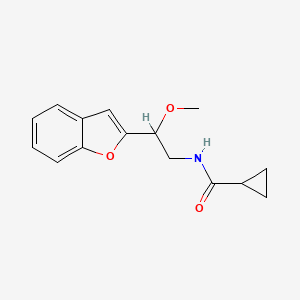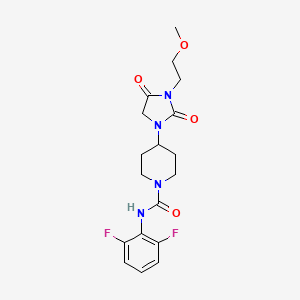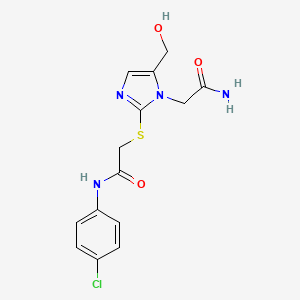![molecular formula C18H11N3O4 B2537944 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 919213-50-6](/img/structure/B2537944.png)
6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, which is a class of compounds known for their potential applications in photoinitiating systems for polymerization processes. These compounds can be activated by various visible LEDs, and they exhibit a range of photochemical behaviors, including panchromatic properties under certain conditions. The presence of amino and nitro substituents on the benzo[de]isoquinoline dione ring system is crucial for their photoinitiating abilities and can significantly enhance polymerization efficiency compared to traditional systems like camphorquinone-based ones .
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions that yield complex molecules with specific substituents, such as amino and nitro groups. These substituents are strategically placed to influence the photophysical properties of the compounds. Although the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as IR, 1H NMR, and single-crystal X-ray diffraction, which are essential for confirming the structure and purity of the synthesized molecules .
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been determined using single-crystal X-ray diffraction. These structures often feature a dihydropyridine ring and a cyclohexene ring adopting sofa conformations, with the planar atoms of the dihydropyridine ring forming a significant dihedral angle with the benzene ring. This structural conformation is likely to influence the electronic properties and, consequently, the photoinitiating behavior of the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound derivatives are primarily focused on their role as photoinitiators. These compounds can initiate both the ring-opening cationic polymerization of epoxides and the free radical polymerization of acrylates when exposed to light from LEDs of various wavelengths. The presence of nitro and amino groups allows for reactions under a wide spectrum of light, including blue, green, or red, indicating their versatility in polymerization processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are closely tied to their molecular structure and substituents. The photophysical properties, such as absorption and fluorescence, as well as electrochemical behaviors, are key to understanding their efficiency as photoinitiators. These properties have been investigated using techniques like steady-state photolysis, fluorescence, cyclic voltammetry, laser flash photolysis, and electron spin resonance spin trapping, which provide insights into the reactivity and stability of these compounds under various conditions .
作用機序
将来の方向性
The future directions in the field of isoquinoline derivatives research include the development of new strategies for their synthesis , the exploration of their biological potential , and the construction of the core scaffold . The development of novel isoquinoline analogs with potent biological activity is a key focus in this field .
特性
IUPAC Name |
6-amino-2-(4-nitrophenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4/c19-15-9-8-14-16-12(15)2-1-3-13(16)17(22)20(18(14)23)10-4-6-11(7-5-10)21(24)25/h1-9H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWXOIFQPQAAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2537864.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2537866.png)

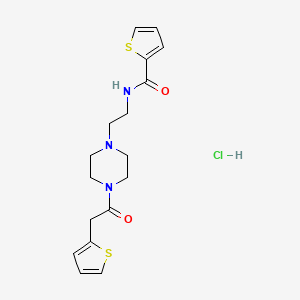
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2537874.png)
